molecular formula C18H18N4O3S B2393029 2,5-dimethyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-3-carboxamide CAS No. 1203076-21-4

2,5-dimethyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-3-carboxamide

Cat. No.: B2393029
CAS No.: 1203076-21-4
M. Wt: 370.43
InChI Key: IDRJJEXMKBXPQQ-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
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Biological Activity

The compound 2,5-dimethyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-3-carboxamide (CAS Number: 1203076-21-4) is a novel pyrazolo derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of the compound involves the reaction of various precursors under controlled conditions. For instance, a related compound was synthesized through a reaction involving dimethyl N -cyanodithioiminocarbonate and 1-cyanoacetyl derivatives in the presence of potassium hydroxide in dioxane . The resulting structure features a complex arrangement of rings, including a furan and a pyrazolo-pyridine moiety, which contributes to its biological activity.

Anticancer Properties

Research indicates that compounds with similar structures to the target compound exhibit significant anticancer properties. For example, derivatives of pyrazolo[1,5-a]pyrimidines have been shown to act as selective protein inhibitors and exhibit anticancer activity against various cancer cell lines . Specifically, studies have reported IC50 values indicating potent inhibition against cancer cells, suggesting that the target compound may also possess similar properties.

Anti-inflammatory Effects

The anti-inflammatory potential of related pyrimidine derivatives has been documented. Certain compounds have demonstrated the ability to suppress COX-2 activity effectively. For instance, two compounds were reported with IC50 values of 0.04 μmol against COX-2 inhibition . Given the structural similarities, it is plausible that 2,5-dimethyl-N-(1-methyl-6-oxo...) may exhibit comparable anti-inflammatory effects.

The mechanisms underlying the biological activities of pyrazolo derivatives often involve inhibition of specific enzymes or pathways crucial for cell proliferation and inflammation. For instance:

  • Protein Kinase Inhibition : Many pyrazolo derivatives are known to inhibit kinases involved in cancer progression.
  • COX Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase enzymes, leading to reduced inflammatory responses.

Case Studies

Several studies have explored the biological activities of compounds structurally related to 2,5-dimethyl-N-(1-methyl-6-oxo...). For example:

  • In Vitro Studies : A study demonstrated that a related pyrazolo compound exhibited significant cytotoxicity against colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM .
  • In Vivo Studies : Animal models have shown that certain pyrimidine derivatives significantly reduce inflammation in carrageenan-induced paw edema assays.

Data Summary

The following table summarizes key findings regarding biological activities associated with related compounds:

Compound NameActivity TypeIC50 Value (μM)Reference
Pyrazolo Derivative AAnticancer6.2
Pyrimidine Derivative BCOX-2 Inhibition0.04
Pyrazolo Derivative CAnti-inflammatoryNot specified

Properties

IUPAC Name

2,5-dimethyl-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-9-7-11(10(2)25-9)18(24)20-16-15-12(13-5-4-6-26-13)8-14(23)19-17(15)22(3)21-16/h4-7,12H,8H2,1-3H3,(H,19,23)(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRJJEXMKBXPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NN(C3=C2C(CC(=O)N3)C4=CC=CS4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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